molecular formula C21H22N2O3 B11302539 ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate

ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate

Cat. No.: B11302539
M. Wt: 350.4 g/mol
InChI Key: YLTVRMMASPHMTA-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that features an indole moiety, a butanoyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the butanoyl group.

    Substitution: Substituted benzoate esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the butanoyl and benzoate groups provides a distinct set of properties that can be exploited in various applications .

Biological Activity

Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate, a compound of significant interest in medicinal chemistry, has been studied for its biological activity, particularly regarding its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C21H21NO4C_{21}H_{21}NO_4 and a molecular weight of 349.39 g/mol. Its structure features an indole moiety linked to a benzoate group through a butanoyl chain, which is critical for its biological interactions.

1. Anti-Juvenile Hormone Activity

Recent studies have demonstrated that derivatives of this compound exhibit anti-juvenile hormone (anti-JH) properties. In experiments with silkworm larvae, certain derivatives induced precocious metamorphosis, suggesting their potential as insect growth regulators. Specifically, compounds with longer alkyl chains showed enhanced biological activity compared to shorter ones, indicating a structure-activity relationship (SAR) that merits further exploration .

2. Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. A study on ethyl 4-acetamido derivatives showed promising results against various pathogens, including influenza neuraminidase inhibitors. For instance, certain derivatives exhibited inhibition rates of up to 42% against influenza A neuraminidase at concentrations of 40 μg/mL . This suggests potential applications in antiviral therapies.

3. Inhibition of Plasmodium falciparum

The biological activity of related compounds against Plasmodium falciparum, the parasite responsible for malaria, has been investigated. Compounds designed to inhibit equilibrative nucleoside transporters (ENTs) were shown to have significant effects on parasite viability and growth. While specific data on this compound is limited, the structural similarities suggest potential for similar activity .

Case Study 1: Induction of Precocious Metamorphosis

In a controlled study with silkworm larvae, this compound was applied topically to allatectomized larvae. The results indicated that certain derivatives induced higher percentages of precocious metamorphosis at elevated doses compared to controls, highlighting their utility in pest management strategies .

Case Study 2: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of ethyl 4-acetamido derivatives against influenza virus strains. The results demonstrated a clear dose-response relationship, with some compounds achieving significant inhibition rates against viral replication in vitro, suggesting their potential as therapeutic agents in treating viral infections .

Data Table

Compound NameActivity TypeInhibition Rate (%)Reference
This compoundAnti-Juvenile HormoneVariable
Ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoateInfluenza Neuraminidase InhibitorUp to 42%
Related Compounds (ENT inhibitors)AntimalarialSignificant

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24)

InChI Key

YLTVRMMASPHMTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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